3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione
Description
3-Chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione is a synthetic small molecule featuring a pyrrole-2,5-dione (maleimide) core substituted at positions 1, 3, and 2. The 1-position is occupied by a cyclohexyl group, the 3-position by a chlorine atom, and the 4-position by a tetrahydrofurfurylmethyl amino group.
The pyrrole-2,5-dione scaffold is well-documented in medicinal chemistry due to its ability to interact with biological targets, such as kinases and phospholipases, through covalent or non-covalent binding .
Properties
IUPAC Name |
3-chloro-1-cyclohexyl-4-(oxolan-2-ylmethylamino)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c16-12-13(17-9-11-7-4-8-21-11)15(20)18(14(12)19)10-5-2-1-3-6-10/h10-11,17H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOGJHQCOGLVHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole ring followed by the introduction of the cyclohexyl and tetrahydrofuran groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological targets is required.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related pyrrole-2,5-dione derivatives, emphasizing substituent effects on biological activity and physicochemical properties.
Table 1: Key Structural Analogs and Their Features
*Estimated based on substituent contributions.
Key Observations:
Substituent Diversity at R1 :
- The target compound’s cyclohexyl group (R1) contrasts with U-73122’s bulky estra-derived substituent, which is critical for PLC inhibition . Smaller R1 groups (e.g., benzyl in ) may reduce steric hindrance, favoring interactions with shallow binding pockets.
Chlorine at R3 :
- Chlorine is conserved in the target compound and analogs , suggesting its role in electronic modulation or covalent interactions (e.g., with cysteine residues).
U-73122’s aminohexyl chain is essential for PLC inhibition, as its analog U-73343 (pyrrolidine-dione variant) lacks activity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Calculated using fragment-based methods.
- Lipophilicity : The target compound’s LogP (~3.2) balances membrane permeability and solubility, whereas U-73122’s high LogP (~6.5) may limit bioavailability .
- Solubility : Morpholinyl and piperazinyl analogs exhibit higher aqueous solubility due to polar nitrogen atoms, contrasting with the target’s tetrahydrofuran group, which has moderate solubility .
Biological Activity
3-Chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse research findings and case studies.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the pyrrole ring followed by the introduction of the chloro and cyclohexyl groups. The final product is obtained through a reaction with tetrahydro-2-furanylmethyl amine. The synthetic route is crucial as it influences the biological properties of the resulting compound.
Antitumor Activity
Research has shown that derivatives of pyrrole compounds exhibit significant antitumor activity. For instance, related compounds have demonstrated inhibition of growth in various cancer cell lines. A study highlighted that certain pyrrole derivatives could inhibit the growth of colon cancer cell lines such as HCT-116 and SW-620 with a GI50 in the nanomolar range (approximately ) . This suggests that this compound may exhibit similar properties.
The proposed mechanism for the antitumor activity involves interaction with ATP-binding domains of receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). Molecular docking studies indicate that this compound can form stable complexes with these receptors, potentially disrupting their signaling pathways critical for tumor growth .
Interaction with Cell Membranes
In vitro studies have shown that pyrrole derivatives can alter membrane properties by intercalating into lipid bilayers. This interaction increases membrane conductance and capacitance, suggesting a disturbance in lipid packing which may contribute to their biological activity .
Case Studies
| Study Reference | Cell Line Tested | GI50 (M) | Observations |
|---|---|---|---|
| Dubinina et al. (2007) | HCT-116 | Significant growth inhibition | |
| Kuznietsova et al. (2013) | SW-620 | Induced apoptosis in cancer cells | |
| Garmanchuk et al. (2016) | Colo-205 | Enhanced antioxidant properties |
Toxicity and Safety Profile
The toxicity profile of related pyrrole compounds suggests low toxicity levels, making them suitable candidates for further development as therapeutic agents. Studies have indicated minimal adverse effects at therapeutic doses, which is critical for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
